Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 153804-53-6
VCID: VC21101829
InChI: InChI=1S/C22H28N2OS/c1-2-9-20(10-3-1)24-15-13-23(14-16-24)12-6-17-25-21-11-4-7-19-8-5-18-26-22(19)21/h1-4,7,9-11H,5-6,8,12-18H2
SMILES: C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1
Molecular Formula: C22H28N2OS
Molecular Weight: 368.5 g/mol

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-

CAS No.: 153804-53-6

Cat. No.: VC21101829

Molecular Formula: C22H28N2OS

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- - 153804-53-6

Specification

CAS No. 153804-53-6
Molecular Formula C22H28N2OS
Molecular Weight 368.5 g/mol
IUPAC Name 1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-phenylpiperazine
Standard InChI InChI=1S/C22H28N2OS/c1-2-9-20(10-3-1)24-15-13-23(14-16-24)12-6-17-25-21-11-4-7-19-8-5-18-26-22(19)21/h1-4,7,9-11H,5-6,8,12-18H2
Standard InChI Key CHNULUFNAXCTTN-UHFFFAOYSA-N
SMILES C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1
Canonical SMILES C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator